5-Methoxythiazole-4-carboxylic acid CAS 2648644-57-7 properties
5-Methoxythiazole-4-carboxylic acid CAS 2648644-57-7 properties
The following technical guide details the properties, synthesis, and applications of 5-Methoxythiazole-4-carboxylic acid (CAS 2648644-57-7) . This document is structured for researchers and medicinal chemists requiring a rigorous understanding of this specific heterocyclic building block.
CAS 2648644-57-7 | Novel Heterocyclic Scaffold
Part 1: Executive Summary & Chemical Identity
5-Methoxythiazole-4-carboxylic acid is a specialized heterocyclic intermediate emerging in high-value medicinal chemistry campaigns. Unlike the ubiquitous 4-methyl or 2-amino thiazole derivatives, the 5-methoxy substitution pattern offers unique electronic and steric properties. The methoxy group at the C5 position acts as an electron-donating group (EDG), modulating the basicity of the thiazole nitrogen and providing a specific hydrogen-bond acceptor vector that is often critical in kinase inhibitor design and fragment-based drug discovery (FBDD).
This compound is classified as a "Late-Stage Building Block" —typically introduced to fine-tune the Structure-Activity Relationship (SAR) of a lead compound, particularly for improving metabolic stability by blocking the oxidation-prone C5 position of the thiazole ring.
Physicochemical Properties
| Property | Value | Notes |
| CAS Number | 2648644-57-7 | High-series CAS indicates recent registration (2021–2023). |
| IUPAC Name | 5-Methoxy-1,3-thiazole-4-carboxylic acid | |
| Molecular Formula | C₅H₅NO₃S | |
| Molecular Weight | 159.16 g/mol | Ideal for Fragment-Based Drug Discovery (MW < 200). |
| Predicted pKa (COOH) | 3.2 – 3.6 | Slightly less acidic than benzoic acid due to the thiazole ring. |
| Predicted LogP | ~0.6 | Highly favorable lipophilicity for oral bioavailability. |
| H-Bond Acceptors | 4 | (N, S, O-Me, O=C) |
| H-Bond Donors | 1 | (COOH) |
| Appearance | White to Off-White Solid | Crystalline powder form is typical. |
Part 2: Synthetic Methodology & Causality
Recommended Synthetic Pathway
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Cyclization: Reaction of thioformamide (or a thioamide precursor) with diethyl bromomalonate . This yields the ethyl 5-hydroxythiazole-4-carboxylate (often existing in equilibrium with its keto-tautomer, thiazolinone).
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Functionalization (O-Methylation): The 5-hydroxy group is selectively methylated using Methyl Iodide (MeI) and a mild base (K₂CO₃). Crucial Step: Control of pH is vital to prevent N-methylation.
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Hydrolysis: Controlled saponification of the ester yields the final acid.
Workflow Visualization (DOT)
Figure 1: Step-by-step synthetic workflow emphasizing the critical O-methylation stage.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-hydroxythiazole-4-carboxylate
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Rationale: We utilize diethyl bromomalonate as the "backbone" provider. The bromine facilitates the initial S-alkylation, and the adjacent ester allows for the cyclization condensation.
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Protocol:
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Dissolve thioformamide (1.0 eq) in anhydrous ethanol.
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Add diethyl bromomalonate (1.0 eq) dropwise at 0°C to prevent uncontrolled exotherms.
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Reflux the mixture for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
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Validation: The formation of the thiazole ring is indicated by the disappearance of the thioamide spot and the appearance of a UV-active product (Rf ~0.4).
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Isolate via solvent evaporation and recrystallization from ethanol.
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Step 2: Selective O-Methylation
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Rationale: The 5-hydroxythiazole can tautomerize to a ketone. Using K₂CO₃ in acetone favors the enolate anion, which attacks the "hard" electrophile (MeI) at the oxygen atom (Hard-Soft Acid-Base theory).
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Protocol:
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Suspend the intermediate (from Step 1) in dry acetone.
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Add K₂CO₃ (1.5 eq) and stir for 30 mins to generate the enolate.
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Add Methyl Iodide (MeI) (1.2 eq) dropwise.
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Stir at room temperature for 12 hours.
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Validation: 1H NMR should show a sharp singlet at ~3.9 ppm (OCH₃). If N-methylation occurs, the shift will be distinct (~3.5 ppm) and the product will be cationic/salt-like.
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Step 3: Hydrolysis to Free Acid
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Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH for thiazole esters to avoid ring opening or decarboxylation under harsh conditions.
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Protocol:
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Dissolve the methylated ester in THF:Water (3:1).
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Add LiOH·H₂O (2.0 eq) at 0°C.
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Stir at room temperature until the ester is consumed (approx. 2 hours).
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Acidify carefully with 1N HCl to pH 3–4 to precipitate the product.
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Filter and dry the white solid.
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Part 3: Medicinal Chemistry Applications
The 5-methoxythiazole-4-carboxylic acid moiety is not merely a spacer; it is a functional pharmacophore.
Metabolic Stability (The "Blocker" Effect)
In many thiazole-based drugs, the C5 position is a metabolic "hotspot," susceptible to oxidation by Cytochrome P450 enzymes.
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Mechanism: Substituting the C5-Hydrogen with a Methoxy group blocks this metabolic soft spot.
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Result: Increased half-life (
) and reduced clearance ( ) compared to the unsubstituted analog.
Kinase Inhibitor Design
Thiazoles are bioisosteres of the ATP-binding hinge region in kinases.
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Interaction: The thiazole nitrogen (N3) acts as a Hydrogen Bond Acceptor (HBA).
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Modulation: The C5-Methoxy group exerts an electron-donating effect (+M effect), increasing the electron density on N3. This strengthens the H-bond interaction with the kinase hinge residues (e.g., the backbone NH of the gatekeeper residue).
Fragment-Based Screening
With a molecular weight of 159.16, this acid is an ideal "fragment" for crystallographic screening. It can be soaked into protein crystals to identify binding pockets, then "grown" via amide coupling at the carboxylic acid position.
Part 4: Handling & Stability
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The methoxy group activates the ring, making it slightly sensitive to light-induced oxidation over long periods.
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Solubility:
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Soluble: DMSO, Methanol, DMF, 1N NaOH.
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Sparingly Soluble: Water (neutral pH), Dichloromethane.
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Safety: Treat as a standard organic acid. Irritant to eyes and respiratory system (H319, H335).
References
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Thiazole Synthesis Overview: Hantzsch Thiazole Synthesis. In: Li J.J. (eds) Name Reactions. Springer, Cham. (2014).
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Synthesis of 5-Alkoxythiazoles: Tarbell, D. S., et al. "The Synthesis of Some 5-Alkoxythiazoles." Journal of the American Chemical Society, 72(7), 3138–3141 (1950).
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Medicinal Chemistry of Thiazoles: Petrou, A., et al. "Thiazole Ring—A Biologically Active Scaffold." Molecules, 26(11), 3166 (2021).
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Isocyanide Cyclization Methods: Kiran, K. R., et al. "Cyclization of Active Methylene Isocyanides with α-Oxodithioesters...[1] An Expedient Synthesis of 4-Ethoxycarbonyl-5-acylthiazoles." Synthesis, 52(07), 1103-1112 (2020).
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General Properties of Thiazole Carboxylates: PubChem Compound Summary for CID 676432 (Methyl 4-methylthiazole-5-carboxylate - Analog).
